

5-Bromo-1H-indole-2-carbaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-bromo-1H-indole-2-carbaldehyde

Cat. No.: B1282810

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of **5-bromo-1H-indole-2-carbaldehyde**, a key intermediate in the synthesis of various biologically active compounds. This document outlines its known physical characteristics, provides detailed experimental protocols for their determination, and visualizes its role as a potential inhibitor in significant cell signaling pathways.

Core Physical Properties

5-Bromo-1H-indole-2-carbaldehyde is a yellowish to tan crystalline powder.^[1] While specific experimentally determined data for its melting point and solubility are not readily available in the cited literature, data for the closely related isomer, 5-bromo-1H-indole-3-carbaldehyde, can provide a reasonable estimation.

Data Presentation: Physical Properties of **5-Bromo-1H-indole-2-carbaldehyde** and Related Compounds

Property	5-Bromo-1H-indole-2-carbaldehyde	5-Bromo-1H-indole-3-carbaldehyde (Isomer)
Molecular Formula	C ₉ H ₆ BrNO	C ₉ H ₆ BrNO
Molecular Weight	224.06 g/mol [1]	224.05 g/mol
Appearance	Yellowish to tan crystalline powder [1]	White to pink to light brown powder [2]
Melting Point	Data not available	204-207 °C [2]
Boiling Point	Data not available	395.5 ± 22.0 °C (Predicted) [2]
Solubility	Data not available	Soluble in ethanol, methanol, acetone, dichloromethane, and DMSO; limited water solubility. [2]

Experimental Protocols

Detailed experimental procedures for determining the key physical properties of crystalline organic compounds like **5-bromo-1H-indole-2-carbaldehyde** are outlined below.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.

Methodology:

- Sample Preparation: A small amount of the dry, finely powdered **5-bromo-1H-indole-2-carbaldehyde** is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[\[3\]](#)[\[4\]](#)
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detector.
- Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

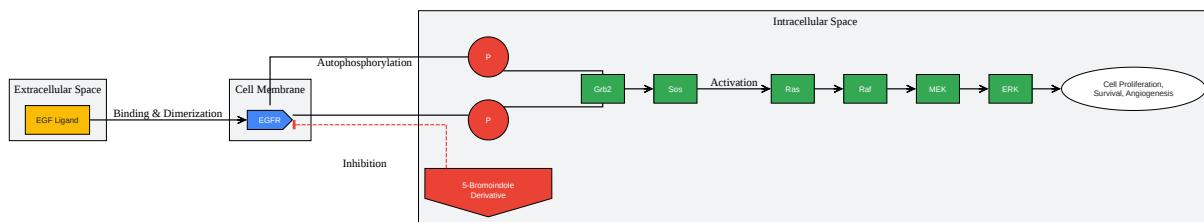
- Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-1.0 °C).

Solubility Determination (Shake-Flask Method)

The shake-flask method is a classical approach to determine the equilibrium solubility of a compound in a specific solvent.

Methodology:

- Sample Preparation: An excess amount of crystalline **5-bromo-1H-indole-2-carbaldehyde** is added to a known volume of the desired solvent (e.g., ethanol, DMSO, water) in a sealed container.
- Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
- Phase Separation: The saturated solution is carefully separated from the excess solid by filtration or centrifugation.
- Concentration Analysis: The concentration of **5-bromo-1H-indole-2-carbaldehyde** in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/L, mg/mL).

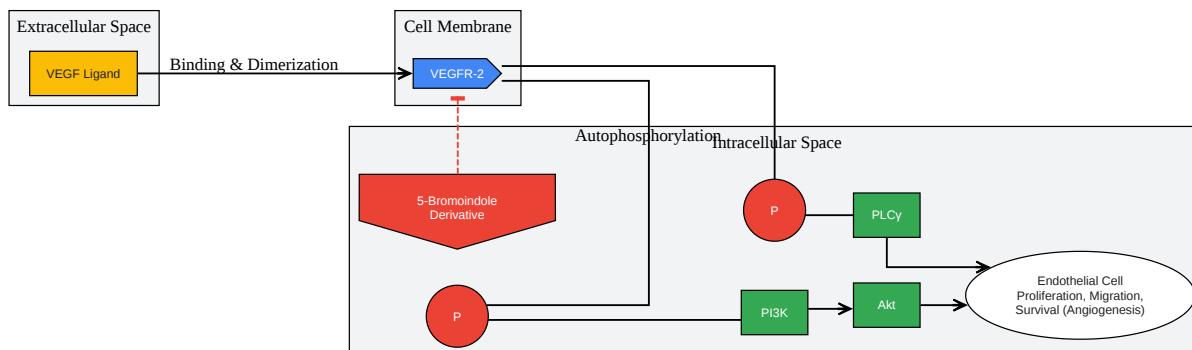

Biological Significance and Signaling Pathway Inhibition

Derivatives of 5-bromoindole have garnered significant interest in medicinal chemistry due to their potential as anticancer agents. These compounds have been investigated as inhibitors of key signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth

Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.

EGFR Signaling Pathway Inhibition

The EGFR signaling cascade plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. 5-Bromoindole derivatives have been explored as inhibitors of EGFR tyrosine kinase.



[Click to download full resolution via product page](#)

Caption: Inhibition of the EGFR signaling pathway by a 5-bromoindole derivative.

VEGFR-2 Signaling Pathway Inhibition

The VEGFR-2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

[Click to download full resolution via product page](#)

Caption: Inhibition of the VEGFR-2 signaling pathway by a 5-bromoindole derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Buy 5-Bromoindole-3-carboxaldehyde | 877-03-2 [smolecule.com]
- 3. chm.uri.edu [chm.uri.edu]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- To cite this document: BenchChem. [5-Bromo-1H-indole-2-carbaldehyde: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1282810#5-bromo-1h-indole-2-carbaldehyde-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com